(R)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

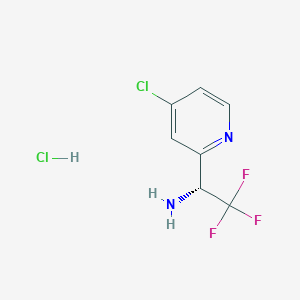

(R)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine hydrochloride derivative featuring a 4-chloropyridin-2-yl group and a trifluoroethyl moiety. The (R)-stereochemistry and substituent positions on the pyridine ring are critical for its electronic and steric properties, making it a candidate for applications in medicinal chemistry and asymmetric synthesis. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the 4-chloro substituent on the pyridine ring influences binding interactions in biological systems .

Properties

Molecular Formula |

C7H7Cl2F3N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

(1R)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |

InChI Key |

ZXNKAVOJCQBRRA-FYZOBXCZSA-N |

Isomeric SMILES |

C1=CN=C(C=C1Cl)[C@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloropyridine and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction parameters.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for the development of new drugs and therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Researchers investigate its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, ®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Halogen Substitution

Key Comparisons :

Trifluoroethyl vs. Alternative Moieties

- tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (): Comparison: Shares the trifluoroethyl group but incorporates a thiazine ring.

Stereochemical Considerations

- (1S)-1-(4-Chloropyridin-2-yl)ethanol (): Comparison: S-configuration vs. the target compound’s R-configuration. Implications: Enantiomeric differences significantly affect chiral recognition in ligand-receptor interactions. The R-form may exhibit higher potency in specific biological assays .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Research Findings and Implications

Substituent Position : The 4-chloro-2-yl configuration optimizes hydrogen bonding in biological targets, as seen in pyridine-based macrocycles .

Halogen Effects : Chlorine offers a balance between molecular weight and solubility, whereas bromine enhances binding but may limit pharmacokinetics .

Stereochemistry : The R-configuration in the target compound is critical for enantioselective activity, contrasting with S-forms used in precursors for chiral ligands .

Trifluoroethyl Group : This moiety increases electronegativity and resistance to oxidative metabolism, a feature shared with advanced BACE1 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.